The compound (5-(Pyridin-3-yl)isoxazol-3-yl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone, with the molecular formula and a molecular weight of approximately 406.446 g/mol, is a notable research compound. It is classified as an isoxazole derivative and features a complex structure that includes a piperazine moiety and a pyridine ring. This compound has gained attention for its potential applications in pharmacology, particularly in the development of new therapeutic agents.
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the isoxazole ring and subsequent coupling with the piperazine derivative. Common methods include:
The purity of this compound is generally around 95%, making it suitable for various research applications. The synthesis may require careful control of reaction conditions to optimize yield and minimize by-products.
The molecular structure of (5-(Pyridin-3-yl)isoxazol-3-yl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone features:
The structural representation can be described using various notations such as InChI and SMILES:
InChI=1S/C21H22N6O3/c28-20(17-12-16-5-1-2-7-27(16)23-17)25-8-10-26(11-9-25)21(29)18-13-19(30-24-18)15-4-3-6-22-14-15/h3-4,6,12-14H,1-2,5,7-11H2This detailed representation aids in understanding its chemical behavior and interactions.
The compound can participate in various chemical reactions typical for heterocyclic compounds:
Understanding these reactions is crucial for developing derivatives or analogs that may exhibit enhanced biological activity.
The mechanism of action for compounds like (5-(Pyridin-3-yl)isoxazol-3-yl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone often involves interactions with specific biological targets such as receptors or enzymes.
For instance:
Research into similar compounds has shown potential interactions with cannabinoid receptors and histamine receptors, indicating diverse therapeutic applications.
Some physical properties include:
| Property | Value |
|---|---|
| Molecular Weight | 406.446 g/mol |
| Purity | ~95% |
| Appearance | Typically a solid |
Chemical properties include:
Understanding these properties helps in determining the suitability of the compound for various applications.
The compound has potential applications in several scientific fields:
CAS No.: 146897-68-9
CAS No.: 31373-65-6
CAS No.: 463-82-1
CAS No.:
CAS No.: 62037-81-4